![molecular formula C20H25N3O3 B12327778 N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12327778.png)
N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-3-hydroxy-lysergic acid diethylamide is a major metabolite of lysergic acid diethylamide, a well-known hallucinogen. This compound is formed through the metabolic processes in the human body and is often used as a marker for lysergic acid diethylamide consumption due to its higher concentration and longer detection window compared to lysergic acid diethylamide .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-hydroxy-lysergic acid diethylamide typically involves the oxidation of lysergic acid diethylamide. This can be achieved using various oxidizing agents such as peroxidases or cytochrome P450 enzymes . The reaction conditions often include the presence of a suitable solvent and controlled temperature to ensure the stability of the compound.
Industrial Production Methods: Industrial production of 2-Oxo-3-hydroxy-lysergic acid diethylamide is not commonly practiced due to its primary formation as a metabolite in biological systems. for research purposes, it can be synthesized in laboratories using the aforementioned methods and purified using techniques like liquid chromatography .
化学反応の分析
Types of Reactions: 2-Oxo-3-hydroxy-lysergic acid diethylamide primarily undergoes oxidation reactions. It can also participate in other reactions such as reduction and substitution under specific conditions .
Common Reagents and Conditions:
Oxidation: Peroxidases, cytochrome P450 enzymes, and other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include further oxidized or reduced derivatives of 2-Oxo-3-hydroxy-lysergic acid diethylamide .
科学的研究の応用
2-Oxo-3-hydroxy-lysergic acid diethylamide is extensively used in forensic toxicology to detect lysergic acid diethylamide consumption. Its higher concentration and longer detection window make it a reliable marker in biological samples such as blood and urine . Additionally, it is used in research to study the metabolic pathways of lysergic acid diethylamide and its effects on the human body .
作用機序
The mechanism of action of 2-Oxo-3-hydroxy-lysergic acid diethylamide is not as well-studied as lysergic acid diethylamide itself. it is believed to interact with similar molecular targets, primarily serotonin receptors (5-HT2A and 5-HT2C) in the central nervous system . This interaction leads to alterations in neurotransmitter release and subsequent changes in perception and mood .
類似化合物との比較
Lysergic acid diethylamide: The parent compound, known for its potent hallucinogenic effects.
N-desmethyl-lysergic acid diethylamide: Another major metabolite of lysergic acid diethylamide.
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
N,N-Dimethyltryptamine (DMT): A powerful hallucinogen found in various plants and animals.
Uniqueness: 2-Oxo-3-hydroxy-lysergic acid diethylamide is unique due to its formation as a metabolite and its utility in forensic applications. Its longer detection window and higher concentration in biological samples make it a valuable marker for lysergic acid diethylamide consumption .
特性
IUPAC Name |
N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-4-23(5-2)18(24)12-9-14-13-7-6-8-15-17(13)20(26,19(25)21-15)10-16(14)22(3)11-12/h6-9,12,16,26H,4-5,10-11H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZSHHCNLVHCNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
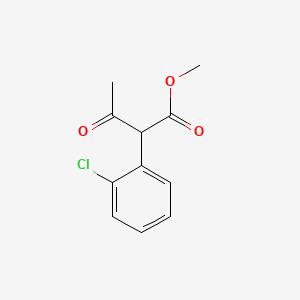
![2-[(1,3-Dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol](/img/structure/B12327704.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] hexadecanoate](/img/structure/B12327706.png)
![4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12327712.png)
![5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-d][1,4]diazepine](/img/structure/B12327725.png)
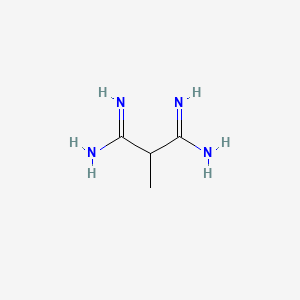
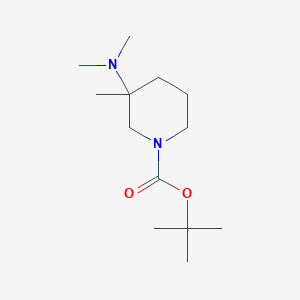
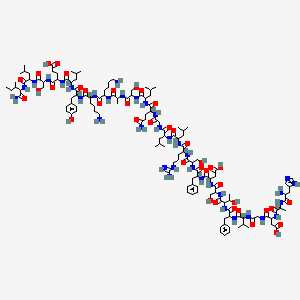
![4-Methyl-1-[4-(4-methylquinolin-1-ium-1-yl)butyl]quinolin-1-ium](/img/structure/B12327771.png)
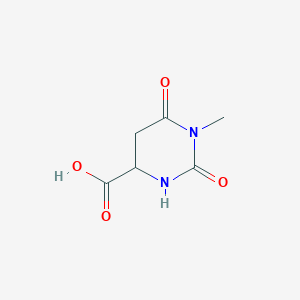
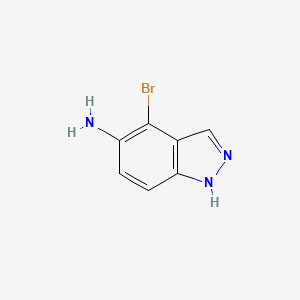
![methyl 2-hydroxy-6-[(E)-2-pyridin-2-ylethenyl]benzoate](/img/structure/B12327784.png)

![1,2-Pyrrolidinedicarboxylic acid, 2-[(2,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327805.png)
